The Chemical Architecture of L-(+)-Furanomycin: A Technical Guide
The Chemical Architecture of L-(+)-Furanomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Furanomycin, a non-proteinogenic α-amino acid, stands as a molecule of significant interest in the fields of medicinal chemistry and drug discovery. First isolated from the fermentation broth of Streptomyces threomyceticus in 1967, this natural product exhibits notable antibacterial activity by acting as an antagonist of the essential amino acid L-isoleucine.[1] Its unique structural features and mechanism of action have prompted extensive research into its synthesis and biological properties. This technical guide provides an in-depth exploration of the chemical structure of L-(+)-furanomycin, including its stereochemistry, spectroscopic signatures, and the molecular basis of its bioactivity.
Core Chemical Structure and Properties
L-(+)-Furanomycin is characterized by a dihydrofuran ring linked to an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid.[2] The absolute configuration of naturally occurring furanomycin has been unequivocally determined to be (αS,2R,5S), a crucial detail for understanding its interaction with biological targets.[1]
Key physicochemical properties of L-(+)-furanomycin are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18455-25-9 | [3] |
| Molecular Formula | C₇H₁₁NO₃ | [4] |
| Molecular Weight | 157.17 g/mol | [2] |
| Appearance | White amorphous solid | [4] |
Spectroscopic Data for Structural Elucidation
The definitive structure of L-(+)-furanomycin has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. The ¹H and ¹³C NMR data for L-(+)-furanomycin, acquired in D₂O, are presented below.
¹H NMR Data (300 MHz, D₂O) [4]
| Chemical Shift (δH) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 6.07 | m | - | H-4' |
| 5.74 | m | - | H-3' |
| 5.34 | m | - | H-5' |
| 5.00 | m | - | H-2' |
| 3.75 | d | 2.5 | H-2 |
| 1.14 | d | 6.4 | H-6' (CH₃) |
¹³C NMR Data (75 MHz, D₂O) [4]
| Chemical Shift (δC) (ppm) | Assignment |
| 172.3 | C-1 (C=O) |
| 136.3 | C-4' |
| 124.3 | C-3' |
| 84.31 | C-2' |
| 84.24 | C-5' |
| 57.5 | C-2 |
| 21.0 | C-6' (CH₃) |
Mass Spectrometry
High-resolution electrospray mass spectrometry (HRESIMS) provides precise mass-to-charge ratio information, enabling the determination of the elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRESIMS) Data [4]
| Ion | Observed m/z | Calculated m/z |
| [M+H]⁺ | 158.0812 | 158.0817 |
Experimental Protocols
Isolation of L-(+)-Furanomycin from Pseudomonas fluorescens SBW25 Culture
The following is a summarized protocol for the isolation of L-(+)-furanomycin from bacterial culture, based on published methods.[4]
-
Culture and Extraction: P. fluorescens SBW25 is cultured, and the culture filtrate is collected. The filtrate is dried, and the resulting solids are extracted with 85% ethanol.
-
Initial Fractionation: The ethanol extract is concentrated and fractionated using ion exclusion chromatography on a Sephadex G-15 column with deionized water as the eluent.
-
Purification: Fractions containing the ninhydrin-reactive compound are further purified by preparative thin-layer chromatography (TLC) on cellulose plates.
-
Final Product: The purified compound is obtained as a white amorphous solid.
Mechanism of Action: Isoleucyl-tRNA Synthetase Inhibition
The antibacterial activity of L-(+)-furanomycin stems from its ability to act as a competitive antagonist of L-isoleucine. It is recognized and activated by isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis.[1][5] This leads to the formation of furanomycyl-tRNAᴵˡᵉ, which is then incorporated into nascent polypeptide chains in place of isoleucine.[2][5] The incorporation of this non-proteinogenic amino acid results in non-functional proteins, ultimately leading to the inhibition of bacterial growth.
Caption: Mechanism of action of L-(+)-furanomycin as an L-isoleucine antagonist.
Total Synthesis of L-(+)-Furanomycin
The unique structure of L-(+)-furanomycin has made it an attractive target for total synthesis. Several synthetic routes have been developed, often employing stereoselective methods to establish the correct configuration of the chiral centers. One notable approach involves a concise and modular synthesis starting from the Garner aldehyde.[6] This synthesis proceeds in seven steps and utilizes a stereoselective acetylide addition and a silver-ion-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.
Caption: A generalized workflow for the total synthesis of L-(+)-furanomycin.
Conclusion
L-(+)-Furanomycin remains a compelling natural product with a well-defined chemical structure and a clear mechanism of antibacterial action. The detailed spectroscopic data provide a definitive fingerprint for its identification and characterization. Understanding its structure and mode of action is crucial for the design and development of novel antibacterial agents that target aminoacyl-tRNA synthetases, a validated and promising class of drug targets. The synthetic strategies developed for L-(+)-furanomycin not only provide access to this molecule for further study but also offer versatile platforms for the creation of novel analogs with potentially enhanced therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Furanomycin - Wikipedia [en.wikipedia.org]
- 4. Pseudomonas fluorescens SBW25 produces furanomycin, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short total synthesis of (+)-furanomycin - PubMed [pubmed.ncbi.nlm.nih.gov]




